molecular formula C7H15ClN2O B1379458 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride CAS No. 1803592-40-6

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride

Cat. No.: B1379458
CAS No.: 1803592-40-6
M. Wt: 178.66 g/mol
InChI Key: TVJJMUORXRNYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Chemical Research

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride occupies a prominent position in modern chemical research due to its exceptional multifunctional nature and broad application spectrum. The compound's significance stems from its unique ability to serve as a versatile building block in organic synthesis, offering researchers access to multiple reactive sites within a single molecular framework. The presence of both amino and nitrile functionalities creates opportunities for diverse chemical transformations, including nucleophilic substitutions, condensation reactions, and cyclization processes that are fundamental to pharmaceutical chemistry and materials science.

The compound's research importance is further amplified by its role as an intermediate in the synthesis of more complex molecular structures. Studies have demonstrated that amino nitrile compounds like this compound exhibit remarkable versatility in serving as precursors for heterocyclic compounds, which are essential components in drug discovery and development. The ether functionality provided by the propan-2-yloxy group introduces additional steric and electronic properties that can influence molecular interactions and biological activity, making this compound particularly valuable for structure-activity relationship studies.

Contemporary research has highlighted the compound's potential applications in medicinal chemistry, where its structural features enable interactions with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The hydrochloride salt formation not only improves the compound's handling characteristics but also enhances its bioavailability and stability, factors that are crucial for pharmaceutical applications. Additionally, the compound serves as an important tool in combinatorial chemistry approaches, where its predictable reactivity patterns allow for the systematic exploration of chemical space.

Historical Context of Amino Nitrile Compounds

The development and understanding of amino nitrile chemistry can be traced back to the foundational work of German chemist Adolph Strecker in the mid-nineteenth century, who pioneered the synthesis of amino acids from aldehydes using ammonia and hydrogen cyanide. Strecker's revolutionary method, first reported in 1850 and refined in 1854, established the fundamental principles of amino nitrile chemistry that continue to influence modern synthetic approaches. His successful synthesis of alanine from acetaldehyde, ammonia, and hydrogen cyanide demonstrated the potential of combining amino and nitrile functionalities in synthetic transformations.

The historical progression of nitrile chemistry began even earlier with Carl Wilhelm Scheele's first synthesis of hydrogen cyanide in 1782, followed by Joseph Louis Gay-Lussac's preparation of pure hydrocyanic acid in 1811. The systematic study of nitrile compounds gained momentum in the 1830s when Friedrich Wöhler and Justus von Liebig prepared benzonitrile, although initial yields were insufficient for comprehensive characterization. Hermann Fehling's improved synthesis of benzonitrile in 1844 through heating ammonium benzoate provided sufficient material for detailed chemical investigation and led to the coining of the term "nitrile" for this class of compounds.

The twentieth century witnessed significant advances in amino nitrile chemistry, particularly with the recognition of these compounds as versatile synthetic intermediates. Research during this period established that amino nitriles could function as masked iminium ion equivalents in cationic reactions and serve as nucleophilic acyl anion equivalents through alpha-metallation processes. These discoveries opened new avenues for asymmetric synthesis and natural product construction, establishing amino nitriles as essential tools in modern organic synthesis.

The development of this compound represents a continuation of this rich historical tradition, combining classical amino nitrile chemistry with modern synthetic methodology to create compounds with enhanced functionality and improved properties. The incorporation of ether linkages and the formation of stable hydrochloride salts reflects contemporary approaches to molecular design that prioritize both synthetic accessibility and practical utility.

Classification and Nomenclature

This compound belongs to the class of multifunctional organic compounds known as amino nitrile ethers, representing a specialized subset of bifunctional molecules that combine amino, nitrile, and ether functionalities within a single molecular framework. The systematic classification of this compound encompasses multiple chemical categories based on its constituent functional groups, with primary classification as an amino nitrile due to the presence of both amino (-NH₂) and nitrile (-C≡N) groups. Secondary classification includes designation as an ether compound owing to the propan-2-yloxy substituent, which introduces additional chemical and physical properties.

The molecular formula C₇H₁₅ClN₂O accurately represents the hydrochloride salt form, with the base compound having the formula C₇H₁₄N₂O and a molecular weight of 178.6598 for the salt. The compound is officially registered under Chemical Abstracts Service number 1803592-40-6, providing a unique identifier for regulatory and research purposes. The systematic International Union of Pure and Applied Chemistry nomenclature follows established conventions for naming complex organic molecules, with the base name derived from the four-carbon butanenitrile backbone.

Alternative nomenclature systems may refer to this compound using different naming conventions, including this compound as the preferred systematic name. The nomenclature accurately reflects the compound's structural features, with the "2-amino" designation indicating the position of the amino group on the second carbon of the butanenitrile chain, while "4-(propan-2-yloxy)" specifies the location and nature of the ether substituent. The "hydrochloride" suffix indicates the salt formation with hydrochloric acid, which is crucial for understanding the compound's physical and chemical properties.

Within the broader context of amino nitrile classification, this compound can be categorized as an aliphatic amino nitrile rather than an aromatic variant, reflecting the absence of aromatic ring systems in its structure. The linear carbon chain with strategic functional group placement distinguishes it from cyclic amino nitriles and positions it among the class of flexible, acyclic multifunctional compounds that are particularly valuable for synthetic applications.

Research Objectives and Scope

Current research initiatives focusing on this compound encompass a comprehensive range of scientific objectives aimed at understanding and exploiting the compound's unique properties and potential applications. Primary research objectives center on elucidating the compound's synthetic utility as a versatile building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compounds. These investigations seek to map the complete reactivity profile of the compound, identifying optimal conditions for various transformation reactions and establishing structure-activity relationships that guide future synthetic applications.

A significant research focus involves mechanistic studies of the compound's interactions with biological targets, exploring how the combination of amino, nitrile, and ether functionalities contributes to biological activity and selectivity. These investigations employ advanced analytical techniques to characterize binding interactions, metabolic pathways, and cellular responses, providing fundamental insights that inform drug discovery efforts. The research scope extends to include detailed pharmacological profiling, examining how structural modifications affect biological properties and therapeutic potential.

Synthetic methodology development represents another crucial research objective, with ongoing efforts to optimize preparation methods and scale-up processes for industrial applications. These studies focus on improving yield, purity, and cost-effectiveness of synthetic routes while minimizing environmental impact through green chemistry approaches. The research encompasses both traditional synthetic methods and innovative approaches, including continuous flow processes and automated synthesis platforms that enhance reproducibility and efficiency.

The scope of current research also includes comprehensive characterization studies using state-of-the-art analytical techniques to establish definitive physical, chemical, and spectroscopic properties of the compound. These investigations generate essential data for quality control, regulatory compliance, and scientific publication, ensuring that research findings are based on accurate and reliable characterization data. Advanced spectroscopic methods, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy, provide detailed structural confirmation and purity assessment.

Research Area Primary Objectives Methodological Approaches Expected Outcomes
Synthetic Applications Develop versatile synthetic routes Multi-step synthesis, optimization studies New pharmaceutical intermediates
Biological Activity Characterize molecular interactions Biochemical assays, binding studies Structure-activity relationships
Physical Properties Complete characterization profile Spectroscopic analysis, thermal studies Comprehensive property database
Industrial Processes Scale-up optimization Process development, cost analysis Commercial viability assessment

Properties

IUPAC Name

2-amino-4-propan-2-yloxybutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(2)10-4-3-7(9)5-8;/h6-7H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJMUORXRNYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride typically involves the reaction of 2-amino-4-(propan-2-yloxy)butanenitrile with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of advanced reactors and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Organic Chemistry

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions such as:

  • Reagent in Synthesis : Acts as an intermediate in synthesizing more complex organic molecules.
  • Nucleophilic Substitution Reactions : Engages in nucleophilic substitutions with various nucleophiles, expanding its utility in creating diverse compounds.

Biological Applications

The compound has been investigated for its biological activity, particularly in pharmacology:

  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease.

    Case Study : In a rat model of Parkinson's disease, administration of this compound reduced neuronal loss and improved motor function compared to control groups.
  • Antioxidant Activity : Preliminary assays have shown that it effectively scavenges free radicals, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

    Case Study : A series of antioxidant assessments revealed its capacity to mitigate oxidative damage, supporting its use in formulations aimed at combating oxidative stress.

Pharmaceutical Development

The compound is being explored for its therapeutic properties:

  • Drug Development : Its unique structure allows it to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator.

    Pharmacological Insights : Research has highlighted its potential role in developing drugs aimed at metabolic disorders due to its anti-inflammatory properties .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of Pharmaceuticals : It serves as an intermediate for synthesizing various pharmaceutical compounds.
  • Agrochemicals : The compound's reactivity makes it suitable for developing agrochemical products that require specific molecular characteristics.

Mechanism of Action

The mechanism by which 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is distinguished by its isopropoxy group at the 4-position of the butanenitrile chain. Below is a comparison with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Price (50 mg) Source
2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride C₇H₁₃ClN₂O 176.5 (calculated) Propan-2-yloxy, nitrile, amino 611.00 €
2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride C₁₁H₁₄BrClN₂ 289.60 4-Bromophenyl, methyl, nitrile, amino Not provided
2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride C₈H₁₁BClNO₄ 231.44 Methoxycarbonyl, boronic acid, amino Not provided
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride C₉H₂₂Cl₂N₂ 241.2 (calculated) Cyclopropylmethyl, ethylamino, dihydrochloride 529.00 €
Key Observations:
  • Substituent Impact : The isopropoxy group in the target compound enhances hydrophobicity compared to polar boronic acid () or bromophenyl () analogs. This may influence solubility and membrane permeability in biological systems.
  • Price Disparity : The target compound is priced higher (611.00 €/50 mg) than its dihydrochloride analog (529.00 €/50 mg), likely due to synthetic complexity or demand .

Physicochemical Properties

  • Melting Point: While the target compound’s melting point is unspecified, 2-amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride melts at 200–204°C, suggesting higher thermal stability due to its boronic acid group .
  • Molecular Weight : The bromophenyl derivative (289.60 g/mol) is significantly heavier than the target compound (176.5 g/mol), which may limit its pharmacokinetic profile in drug development .

Biological Activity

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride is a chemical compound with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1803592-40-6
  • Molecular Formula : C8H14ClN2O

The compound features an amino group, a butanenitrile moiety, and a propan-2-yloxy group, which may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may bind to various receptors in the body, influencing physiological responses.
  • Modulation of Signaling Pathways : The compound could alter signaling cascades involved in cellular processes.

Pharmacological Effects

Recent studies have investigated the pharmacological effects of this compound. Key findings include:

  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Study on Neuroprotection :
    • Researchers assessed the neuroprotective effects of the compound in a rat model of Parkinson's disease.
    • Results indicated that administration of this compound reduced neuronal loss and improved motor function compared to control groups.
  • Antioxidant Assessment :
    • A series of assays were conducted to evaluate the antioxidant capacity of the compound.
    • Findings revealed that it effectively scavenged free radicals, suggesting its utility as a therapeutic agent against oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Compound ASimilar structure without propan-2-yloxyModerate antioxidant activity
Compound BLacks amino groupNo significant neuroprotective effects
Compound CContains additional functional groupsHigher enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride with high purity?

  • Methodological Answer : Optimize regioselectivity using nucleophilic substitution (e.g., propan-2-yloxy group introduction via alkylation). Protect the amine group with Boc or Fmoc to prevent side reactions, followed by deprotection under acidic conditions. Neutralize intermediates with triethylamine to stabilize the hydrochloride salt . Purify via recrystallization in ethanol/water mixtures or reverse-phase HPLC to isolate enantiopure forms .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify the nitrile (δ ~120 ppm in 13^13C) and propan-2-yloxy groups (δ 1.2–1.4 ppm for methyl protons). IR spectroscopy confirms the nitrile stretch (~2240 cm1^{-1}). For absolute configuration, employ X-ray crystallography with SHELXL refinement . Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What safety protocols are essential for handling nitrile-containing hydrochloride salts?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Neutralize spills with sodium bicarbonate .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer : Test solvents like DMSO (for stock solutions) or PBS (pH 7.4 with 0.1% Tween-80). For low solubility, employ co-solvents (e.g., ethanol:water 1:9) or sonication. Validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodological Answer : Perform density functional theory (DFT) to calculate electrophilic/nucleophilic sites (e.g., nitrile reactivity). Use molecular docking (AutoDock Vina) to screen against enzymes like tyrosine kinases, leveraging homology models from related inhibitors . Validate predictions with kinetic assays (e.g., IC50_{50} determination) .

Q. What experimental designs resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : If NMR suggests conformational flexibility (e.g., propan-2-yloxy rotation), compare crystallographic data (SHELXD) to identify dominant conformers. Use variable-temperature NMR or NOESY to study dynamic behavior. Re-refine X-ray data with SHELXL to detect disorder .

Q. How to investigate decomposition pathways under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for degradation products (e.g., hydrolysis to carboxylic acid). Stabilize with desiccants (silica gel) or inert gas (argon) in storage vials .

Q. What kinetic assays are suitable for studying enzyme inhibition mechanisms?

  • Methodological Answer : Use continuous fluorometric assays (e.g., NADH depletion for dehydrogenase targets) or discontinuous HPLC-based methods. Apply Michaelis-Menten kinetics with varying substrate concentrations. Isotopic labeling (14^{14}C-nitrile) tracks metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.